molecular formula C55H87N5O41 B3001131 N-Acetylneuraminic Acid Pentamer alpha(2-8) CAS No. 110935-75-6

N-Acetylneuraminic Acid Pentamer alpha(2-8)

Cat. No.: B3001131
CAS No.: 110935-75-6
M. Wt: 1474.295
InChI Key: IANAKXYVEIHDFV-JLSNPXASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylneuraminic Acid Pentamer alpha(2-8) is a high molecular weight polysaccharide composed of five N-acetylneuraminic acid (Neu5Ac) units linked via alpha(2-8) glycosidic bonds. This compound is a derivative of sialic acid, which plays a crucial role in various biological processes, including cell-cell interactions, signaling, and pathogen recognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylneuraminic Acid Pentamer alpha(2-8) typically involves the chemical polymerization of N-acetylneuraminic acid monomers. The process begins with the activation of the carboxyl group of N-acetylneuraminic acid using a coupling reagent such as carbodiimide. This is followed by the formation of glycosidic bonds between the monomers under acidic conditions .

Industrial Production Methods

Industrial production of N-Acetylneuraminic Acid Pentamer alpha(2-8) is more complex and involves multiple steps to ensure high purity and yield. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired pentamer from other oligomers and monomers .

Chemical Reactions Analysis

Types of Reactions

N-Acetylneuraminic Acid Pentamer alpha(2-8) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized fragments, reduced derivatives, and substituted analogs of N-Acetylneuraminic Acid Pentamer alpha(2-8) .

Mechanism of Action

The mechanism of action of N-Acetylneuraminic Acid Pentamer alpha(2-8) involves its interaction with specific molecular targets such as sialic acid-binding lectins and receptors on cell surfaces. These interactions can modulate cell signaling pathways, influence cell adhesion, and affect immune responses . The compound’s effects are mediated through the binding of its sialic acid residues to these targets, leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylneuraminic Acid Monomer: A single unit of sialic acid with similar biological functions but lower molecular weight.

    N-Acetylneuraminic Acid Dimer: Composed of two N-acetylneuraminic acid units linked via glycosidic bonds.

    N-Acetylneuraminic Acid Trimer: Contains three N-acetylneuraminic acid units.

Uniqueness

N-Acetylneuraminic Acid Pentamer alpha(2-8) is unique due to its higher molecular weight and the presence of multiple sialic acid units, which enhance its biological activity and binding affinity to molecular targets. This makes it more effective in applications requiring strong and specific interactions with sialic acid-binding proteins .

Properties

IUPAC Name

(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H87N5O41/c1-16(66)56-32(21(71)6-22(72)47(84)85)42(83)38(79)28(12-62)94-52(48(86)87)8-24(74)34(58-18(3)68)44(99-52)40(81)30(14-64)96-54(50(90)91)10-26(76)36(60-20(5)70)46(101-54)41(82)31(15-65)97-55(51(92)93)9-25(75)35(59-19(4)69)45(100-55)39(80)29(13-63)95-53(49(88)89)7-23(73)33(57-17(2)67)43(98-53)37(78)27(77)11-61/h21,23-46,61-65,71,73-83H,6-15H2,1-5H3,(H,56,66)(H,57,67)(H,58,68)(H,59,69)(H,60,70)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)/t21-,23-,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43?,44?,45?,46?,52?,53?,54?,55?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANAKXYVEIHDFV-JLSNPXASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C3C(C(CC(O3)(C(=O)O)OC(CO)C(C4C(C(CC(O4)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H](C3[C@@H]([C@H](CC(O3)(C(=O)O)O[C@H](CO)[C@H](C4[C@@H]([C@H](CC(O4)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H87N5O41
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.